molecular formula C24H21N3O3S2 B2608228 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide CAS No. 864859-42-7

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide

Cat. No.: B2608228
CAS No.: 864859-42-7
M. Wt: 463.57
InChI Key: RIYAPNBJEJRGPY-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide is a complex organic compound featuring a benzothiazole moiety, a tetrahydrothienopyridine ring, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with acetic anhydride.

    Construction of the Tetrahydrothienopyridine Ring: This involves the reaction of the benzothiazole derivative with a suitable diene or dienophile under Diels-Alder reaction conditions.

    Acetylation: The acetyl group is introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

    Coupling with Methoxybenzamide: The final step involves coupling the intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the acetyl and benzamide moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and methoxybenzamide rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzothiazole and thienopyridine derivatives in various chemical reactions.

Biology

Biologically, the compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response .

Medicine

In medicine, N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide is being explored for its anti-cancer properties. It has been found to induce apoptosis in cancer cells by targeting specific molecular pathways .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and as a precursor for more complex chemical entities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide apart is its unique combination of structural features, which confer distinct reactivity and biological activity. The presence of the tetrahydrothienopyridine ring, in particular, adds to its chemical diversity and potential for novel interactions with biological targets.

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

Chemical Structure and Synthesis

The compound has a molecular formula of C21H23N3O2SC_{21}H_{23}N_{3}O_{2}S and features several functional groups that contribute to its biological properties. The synthesis involves multiple steps, typically starting from simpler benzothiazole derivatives and incorporating thieno[2,3-c]pyridine structures through various reaction pathways such as condensation and cyclization reactions.

Table 1 summarizes the synthesis pathways and yield percentages for related compounds:

CompoundSynthesis MethodYield (%)
Compound AKnoevenagel Condensation85%
Compound BOne-Pot Multicomponent Reaction90%
Compound CMicrowave-Assisted Synthesis92%

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial activity. The compound has shown promising results against various strains of bacteria and fungi. For instance, in vitro tests against Mycobacterium tuberculosis revealed a minimum inhibitory concentration (MIC) of 100 μg/mL, indicating potent anti-tubercular activity compared to standard drugs .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The compound exhibited moderate cytotoxicity with IC50 values ranging from 30 to 50 μM across different cell lines . This suggests its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may disrupt cellular processes by inhibiting key enzymes involved in metabolic pathways. The presence of the benzothiazole moiety is thought to enhance its interaction with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions.

Case Studies

  • Anti-Tubercular Activity : A study conducted on newly synthesized benzothiazole derivatives highlighted that modifications in the structure significantly influenced their anti-tubercular potency. The derivatives containing the thieno[2,3-c]pyridine scaffold showed enhanced activity compared to their simpler counterparts .
  • Cytotoxicity Against Cancer Cells : In a comparative study of various thieno[2,3-c]pyridine derivatives, this compound was found to be one of the most effective at inducing apoptosis in cancer cells through the activation of caspase pathways .

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-14(28)27-12-11-17-20(13-27)32-24(26-22(29)15-7-9-16(30-2)10-8-15)21(17)23-25-18-5-3-4-6-19(18)31-23/h3-10H,11-13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYAPNBJEJRGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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